GalNAc|A(1-4)GlcNAc-|A-pNP
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Overview
Description
The compound GalNAc|A(1-4)GlcNAc-|A-pNP is a biochemical reagent used in various scientific research applications. It is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), linked through a β(1-4) glycosidic bond, and conjugated to para-nitrophenyl (pNP). This compound is often used in studies involving glycosylation and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-4)GlcNAc-|A-pNP typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of GalNAc and GlcNAc are protected using suitable protecting groups to prevent unwanted reactions.
Glycosylation Reaction: The protected GalNAc is glycosylated with GlcNAc using a glycosyl donor and acceptor under the presence of a catalyst.
Deprotection: The protecting groups are removed to yield the desired disaccharide.
Conjugation to pNP: The disaccharide is then conjugated to para-nitrophenyl (pNP) through a glycosidic bond.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
GalNAc|A(1-4)GlcNAc-|A-pNP: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-galactosidases, leading to the cleavage of the glycosidic bond.
Oxidation and Reduction: Involving the nitrophenyl group, which can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-galactosidases at optimal pH and temperature conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces GalNAc and GlcNAc.
Oxidation: Produces oxidized derivatives of pNP.
Reduction: Produces amino derivatives of pNP.
Scientific Research Applications
GalNAc|A(1-4)GlcNAc-|A-pNP: is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of GalNAc|A(1-4)GlcNAc-|A-pNP involves its interaction with specific enzymes and receptors. The compound acts as a substrate for β-galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing GalNAc and GlcNAc. These monosaccharides can then participate in various biochemical pathways, influencing cellular processes such as glycosylation and signal transduction .
Comparison with Similar Compounds
GalNAc|A(1-4)GlcNAc-|A-pNP: can be compared with other similar compounds, such as:
GlcNAcβ(1-3)GalNAc-α-pNP: Differing in the glycosidic linkage, which affects its enzymatic hydrolysis and biological activity.
Neu5Ac-ɑ(2-3)Gal-β(1-4)GlcNAc-β-pNP: Containing sialic acid, which adds complexity to its structure and function.
These comparisons highlight the uniqueness of This compound in terms of its specific glycosidic linkage and its applications in glycosylation studies .
Properties
Molecular Formula |
C22H31N3O13 |
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Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
HWBFEVWOQMUQIE-BFKOZBEUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O |
Origin of Product |
United States |
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